5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione is a chemical compound with the molecular formula C11H13BrN2O5 and a molecular weight of 333.14 g/mol . It is also known by its other name, Brivudine. This compound is characterized by its white to off-white powder appearance and is primarily used in antiviral applications .
Preparation Methods
The synthesis of 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione involves several steps. One common method includes the bromination of a suitable precursor followed by a series of reactions to introduce the ethenyl group and the thiolan ring. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as bromine and sodium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is primarily used as an antiviral agent, particularly in the treatment of herpes zoster (shingles).
Mechanism of Action
The mechanism of action of 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione involves its incorporation into viral DNA. It acts as a nucleoside analog, inhibiting viral DNA polymerase and preventing the replication of viral DNA. This leads to the termination of viral DNA synthesis and ultimately the inhibition of viral replication .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione include:
Acyclovir: Another antiviral agent used to treat herpes infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of viral DNA polymerase, making it particularly effective against herpes zoster .
Properties
CAS No. |
134699-94-8 |
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Molecular Formula |
C11H13BrN2O4S |
Molecular Weight |
349.20 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1 |
InChI Key |
MHIWAWLDGNOCRU-RNVICZODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](S[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
Canonical SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
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